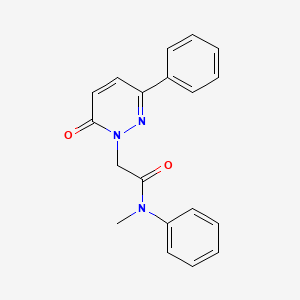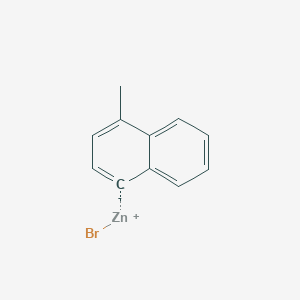
4-Methyl-1-naphthylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-naphthylZinc bromide is an organozinc compound that features a zinc atom bonded to a bromine atom and a 4-methyl-1-naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-1-naphthylZinc bromide can be synthesized through the reaction of 4-methyl-1-naphthyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc metal in THF.
- Addition of 4-methyl-1-naphthyl bromide to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- The reaction proceeds at room temperature or slightly elevated temperatures until the formation of this compound is complete .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of larger reaction vessels, automated stirring, and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-naphthylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Transmetalation: Transfers the 4-methyl-1-naphthyl group to other metals such as palladium or copper.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves the use of carbonyl compounds and acidic workup to yield alcohols.
Transmetalation: Requires the presence of a suitable metal catalyst (e.g., palladium or copper) and a base.
Coupling Reactions: Often performed in the presence of a palladium catalyst and a base such as triethylamine.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from coupling reactions with aryl halides or vinyl halides.
Applications De Recherche Scientifique
4-Methyl-1-naphthylZinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Catalysis: Acts as a precursor for catalysts used in various chemical transformations.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-naphthylZinc bromide involves the transfer of the 4-methyl-1-naphthyl group to an electrophilic center. The zinc atom facilitates this transfer by stabilizing the negative charge on the carbon atom, making it a strong nucleophile. This allows the compound to participate in various nucleophilic addition and coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
PhenylZinc bromide: Similar structure but with a phenyl group instead of a 4-methyl-1-naphthyl group.
4-MethylphenylZinc bromide: Contains a 4-methylphenyl group instead of a 4-methyl-1-naphthyl group.
1-NaphthylZinc bromide: Features a 1-naphthyl group without the methyl substitution.
Uniqueness
4-Methyl-1-naphthylZinc bromide is unique due to the presence of both the naphthyl ring and the methyl group, which can influence its reactivity and selectivity in chemical reactions. The combination of these structural features makes it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C11H9BrZn |
|---|---|
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
bromozinc(1+);4-methyl-1H-naphthalen-1-ide |
InChI |
InChI=1S/C11H9.BrH.Zn/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-6,8H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RWOOMKXAODVYSC-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=[C-]C2=CC=CC=C12.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


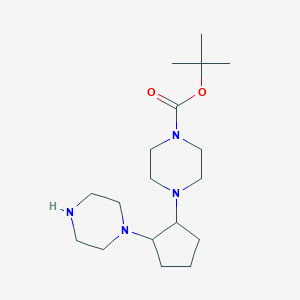
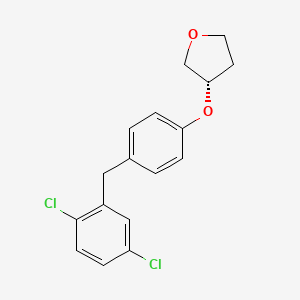

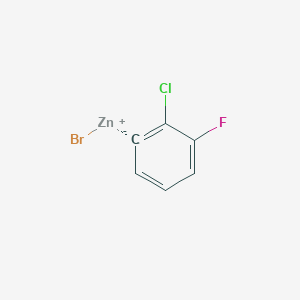
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
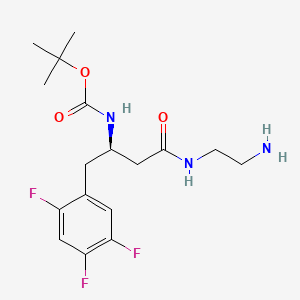
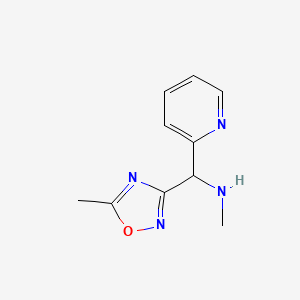
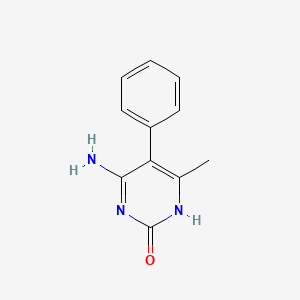

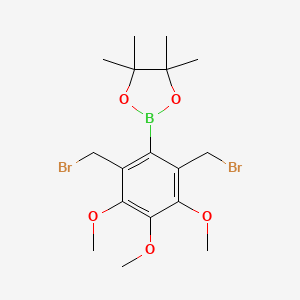
![ethyl 5-methoxy-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B14884244.png)
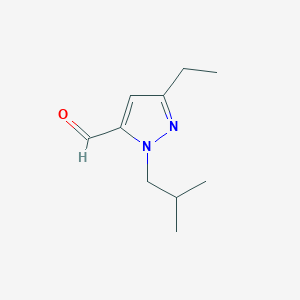
![1-[(Chloromethyl)sulfonyl]butane](/img/structure/B14884255.png)
